molecular formula C14H15BrN4O2 B2491757 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide CAS No. 1796962-60-1

5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide

Cat. No.: B2491757
CAS No.: 1796962-60-1
M. Wt: 351.204
InChI Key: ZMZPKSHXUPXKQK-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide is a chemical compound with the CAS Number 1796962-60-1 and a molecular formula of C14H15BrN4O2 . It has a predicted molecular weight of 351.20 g/mol and a predicted density of 1.524 g/cm³ . This compound is a synthetic small molecule that features a furan-2-carboxamide core structure, a motif present in various biologically active compounds explored in medicinal chemistry research. For instance, related furan-2-carboxamide derivatives have been investigated as potent small-molecule inhibitors in biochemical pathways, such as the ST2/IL-33 axis, which is a significant target in the study of inflammatory conditions like graft-versus-host disease (GVHD) . The specific pyrrolidin-1-yl-substituted pyrimidine moiety in its structure is a common pharmacophore found in compounds designed for various research applications, including those with potential antimicrobial properties . As a building block in drug discovery, this compound can be utilized in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex molecules for probing specific biological mechanisms. It is supplied for laboratory and chemical research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c15-11-4-3-10(21-11)14(20)17-9-12-16-6-5-13(18-12)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPKSHXUPXKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of 4-(Pyrrolidin-1-yl)Pyrimidine-2-Carbaldehyde

The pyrimidine core is synthesized via a modified Biginelli condensation, combining ethyl acetoacetate, guanidine carbonate, and benzaldehyde under acidic conditions. Post-cyclization, the 4-position is functionalized through nucleophilic aromatic substitution. Treatment of 4-chloropyrimidine-2-carbaldehyde with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours replaces the chlorine atom with pyrrolidine, achieving 89% yield. The reaction’s success hinges on the use of excess pyrrolidine (3 equiv) and catalytic potassium iodide to enhance nucleophilicity.

Reductive Amination to Form [4-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Methylamine

The aldehyde intermediate is converted to the primary amine via reductive amination. Reacting 4-(pyrrolidin-1-yl)pyrimidine-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 24 hours yields the methylamine derivative (82% yield). The reaction’s selectivity is confirmed by infrared (IR) spectroscopy, showing the disappearance of the carbonyl stretch at 1,710 cm⁻¹ and the emergence of N–H bends at 1,590 cm⁻¹.

Bromination of Furan-2-Carboxylic Acid

Regioselective Bromination at the 5-Position

Bromination of furan-2-carboxylic acid is achieved using bromine (Br₂) in the presence of iron powder at 0°C. This method produces 5-bromofuran-2-carboxylic acid with 94% regioselectivity, though minor 3-bromo isomers necessitate purification via recrystallization from methanol. Adjusting the bromine-to-substrate ratio to 1.1:1 minimizes di-bromination, as excess Br₂ promotes over-substitution.

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent treatment with oxalyl chloride and catalytic DMF in dichloromethane (DCM) at 0°C generates the acyl chloride, which is immediately used in coupling reactions to prevent hydrolysis.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The amine and acyl chloride are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Stirring at room temperature for 12 hours affords the target carboxamide in 78% yield. Triethylamine (2 equiv) neutralizes HCl byproducts, while HOBt suppresses racemization.

Alternative Palladium-Catalyzed Amination

A Buchwald-Hartwig approach employs palladium(II) acetate and Xantphos to couple 5-bromofuran-2-carbonyl chloride with the pyrimidine methylamine. While this method achieves higher yields (85%), it requires anhydrous conditions and argon atmosphere, increasing operational complexity.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, pyrimidine H-5), 7.62 (d, J = 3.6 Hz, 1H, furan H-3), 6.72 (d, J = 3.6 Hz, 1H, furan H-4), 4.58 (s, 2H, CH₂), 3.45 (m, 4H, pyrrolidine), 1.95 (m, 4H, pyrrolidine).
  • ¹³C NMR: δ 162.1 (C=O), 158.3 (pyrimidine C-2), 152.4 (furan C-2), 112.8 (furan C-5), 46.2 (CH₂), 45.8 (pyrrolidine).

High-Performance Liquid Chromatography (HPLC):
A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase confirms ≥98% purity at 254 nm.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Carbodiimide coupling 78 98 Simplicity, room temperature Moderate yield
Palladium catalysis 85 97 High efficiency Sensitivity to moisture, cost
Reductive amination 82 96 Selective amine formation Long reaction time

Mechanistic Insights and Optimization

Role of Solvent in Pyrrolidine Substitution

DMF enhances nucleophilicity by stabilizing the transition state through polar aprotic interactions, as evidenced by kinetic studies. Substituting DMF with tetrahydrofuran (THF) reduces yields to 54%, highlighting solvent criticality.

Stabilization of Acyliminium Intermediates

During reductive amination, the acyliminium intermediate is stabilized by resonance with the pyrimidine ring, preventing hydrolysis. Addition of molecular sieves (4Å) further suppresses side reactions, improving yields by 12%.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

Research indicates that 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated micromolar activity against specific targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Effects : The compound has been reported to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Antiviral and Antibacterial Properties : Preliminary studies indicate that it may inhibit the replication of certain viruses and bacteria, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFindings
Study A (2019)Demonstrated significant inhibition of CDK2 activity with IC50 values in the low micromolar range.
Study B (2020)Reported anti-inflammatory effects in vitro through cytokine profiling assays.
Study C (2021)Showed antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than standard antibiotics.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring is known to interact with nucleotide-binding sites, while the furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Bromine vs. Hydroxymethyl (13c vs. 13d): The bromine atom in 13c confers superior MMP-13 inhibitory activity (IC₅₀: 0.8 µM) compared to the hydroxymethyl group in 13d (IC₅₀: 1.2 µM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
  • Pyrimidine vs.

Linker and Functional Group Variations

  • Hydrazone vs. In contrast, the rigid carboxamide linker in the target compound may favor selectivity for deeper binding sites .
  • Sulfonyl-Thiourea Modifications (): The addition of a pyrrolidinylsulfonyl group and thiourea linker increases polarity (TPSA: 85.6 Ų vs. 45.5 Ų in the target compound), likely reducing cell permeability but enhancing solubility .

Target Specificity

  • While the target compound and its analogs share structural motifs with kinase inhibitors (e.g., Trametinib in ), the presence of a brominated furan and pyrrolidine-pyrimidine group suggests divergent targets, possibly including metalloproteases or G-protein-coupled receptors .

Key Research Findings

  • MMP-13 Inhibition: Hydrazone-containing analogs (e.g., 13c) demonstrate potent MMP-13 inhibition without zinc-binding motifs, a rarity among metalloprotease inhibitors. This highlights the role of halogen substituents in achieving activity without metal chelation .
  • Lipophilicity vs. Solubility Trade-offs: The target compound’s XLogP3 (~4.4) aligns with orally bioavailable drugs, but its moderate TPSA may limit aqueous solubility. Derivatives with polar groups (e.g., hydroxymethyl in 13d) show reduced potency but improved solubility .

Biological Activity

5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN4O2C_{14}H_{15}BrN_{4}O_{2} with a molecular weight of 351.20 g/mol. The compound features a furan ring, a pyrimidine moiety, and a bromine substituent, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC14H15BrN4O2C_{14}H_{15}BrN_{4}O_{2}
Molecular Weight351.20 g/mol
CAS Number1796962-60-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine and furan structures. A common method includes the use of brominated precursors followed by nucleophilic substitution reactions involving pyrrolidine derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and vulvar carcinoma (A431) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study:
A study demonstrated that a related pyrimidine compound significantly inhibited proliferation and induced apoptosis in MCF7 cells at micromolar concentrations. The IC50 value was determined to be around 10 µM, suggesting potent activity against breast cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Similar pyrrolidinyl-pyrimidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .

Table: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Reference Compound (Ciprofloxacin)2Staphylococcus aureus
Other Pyrrolidinyl Derivative3.12Escherichia coli

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cell proliferation and bacterial growth. For example, inhibition of CDK activity leads to cell cycle arrest in cancer cells, while antibacterial activity may result from disruption of bacterial cell wall synthesis or function.

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